(6-Bromo-1-methyl-1H-indol-4-yl)-methanol
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Overview
Description
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is a brominated indole derivative with a methanol group attached to the 4-position of the indole ring. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.
Alkylation: The indole is alkylated using methyl iodide to introduce the methyl group at the 1-position.
Hydroxylation: The methanol group is introduced through hydroxylation at the 4-position.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring controlled reaction conditions to maintain product purity and yield.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-1-methyl-1H-indol-4-yl-hydride.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and organic materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.
Pathways Involved: May modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is compared with other similar indole derivatives:
Similar Compounds: 6-Bromoindole, 1-methylindole, and other brominated indoles.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its diverse applications and potential benefits highlight its importance in ongoing research and industrial development.
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Properties
IUPAC Name |
(6-bromo-1-methylindol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZKSFGRFDLRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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